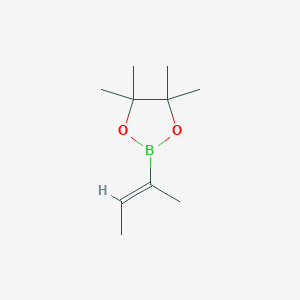

(Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

(Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in scientific research. It is a versatile chemical that can be used in various applications, including organic synthesis, catalysis, and medicinal chemistry.

Scientific Research Applications

Polymeric Materials and Thermoelectric Applications

Research in polymeric materials, including poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, has shown significant promise for applications in thermoelectric devices. These materials have been systematically studied for their thermoelectric properties, demonstrating potential for military and niche applications due to attributes such as weight, size, and flexibility (R. Yue & Jingkun Xu, 2012).

Zirconia-based Materials in Dentistry

Zirconia-based bioceramics are widely used in prosthodontics due to their mechanical performance, biocompatibility, and aesthetics. However, challenges such as low-temperature degradation under intraoral conditions have been identified, leading to research focused on improving the longevity and performance of zirconia dental crowns (Huazhe Yang & Yang Ji, 2016).

Photocatalytic Systems for Environmental Remediation

Artificial Z-scheme photocatalysis represents a potential solution for environmental degradation and energy shortages. This technology facilitates the separation of photogenerated electron-hole pairs, optimizing the photocatalytic system's oxidation and reduction abilities for applications such as pollutant degradation and water-splitting (Danlian Huang et al., 2019).

Ionic Liquid Membranes for Gas Separation

Ionic liquid membranes have been reported to outperform standard polymers in gas separations, such as CO2/N2 and CO2/CH4. Research in this area focuses on setting performance benchmarks and exploring upper limits based on the physical chemistry of room temperature ionic liquids, aiming to improve the efficiency of gas separations (P. Scovazzo, 2009).

Mechanism of Action

Target of Action

It’s known that boronic esters, in general, are highly valuable building blocks in organic synthesis .

Mode of Action

The compound is involved in the process of catalytic protodeboronation of alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound plays a role in the Suzuki–Miyaura coupling, a significant application of organoboron compounds . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound is stable under an inert atmosphere and at temperatures between 2-8°c .

Result of Action

The compound’s action results in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol, and used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

Environmental factors such as air and moisture stability are crucial for the compound’s action, efficacy, and stability . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . In particular, the pinacol boronic esters, which are usually bench stable, easy to purify, and often commercially available, have played a prominent role .

Biochemical Analysis

Biochemical Properties

(Z)-2-Buten-2-ylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and biomolecules. For instance, it can inhibit serine proteases by forming a stable complex with the active site serine residue. Additionally, (Z)-2-Buten-2-ylboronic acid pinacol ester can interact with carbohydrate-binding proteins, such as lectins, by binding to the diol groups of sugars .

Cellular Effects

The effects of (Z)-2-Buten-2-ylboronic acid pinacol ester on cells are diverse and depend on the specific cellular context. In some cell types, it can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it may inhibit kinases by binding to their active sites, thereby affecting downstream signaling events. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, (Z)-2-Buten-2-ylboronic acid pinacol ester exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function. For instance, it can inhibit proteases by forming a stable boronate ester with the catalytic serine residue. Additionally, (Z)-2-Buten-2-ylboronic acid pinacol ester can modulate gene expression by binding to transcription factors or other DNA-binding proteins, altering their activity and thus influencing gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Z)-2-Buten-2-ylboronic acid pinacol ester can change over time due to its stability and degradation properties. This compound is generally stable under physiological conditions but can undergo hydrolysis, especially at acidic or basic pH. Long-term studies have shown that (Z)-2-Buten-2-ylboronic acid pinacol ester can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .

properties

IUPAC Name |

2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZPWTQUZJEVQF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C/C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91890-00-5, 167773-06-0, 91890-02-7 | |

| Record name | (Z)-2-Buten-2-ylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-Buten-2-ylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide](/img/structure/B3167252.png)

![1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate](/img/structure/B3167264.png)